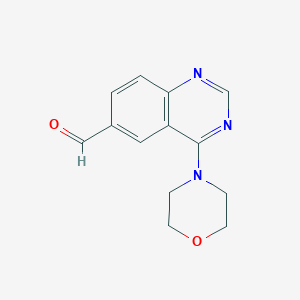

4-Morpholinoquinazoline-6-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Morpholinoquinazoline-6-carbaldehyde is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core with a morpholine ring and an aldehyde functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinoquinazoline-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with formic acid and morpholine, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Morpholinochinazolin-6-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.

Substitution: Nukleophile wie Amine, Thiole und Halogenide unter basischen oder sauren Bedingungen.

Hauptsächlich gebildete Produkte

Oxidation: 4-Morpholinochinazolin-6-carbonsäure.

Reduktion: 4-Morpholinochinazolin-6-methanol.

Substitution: Verschiedene substituierte Chinazolin-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

4-Morpholinochinazolin-6-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Chinazolin-Derivate verwendet.

Biologie: Wird auf sein Potenzial als bioaktives Molekül mit antimikrobiellen und antitumorigenen Eigenschaften untersucht.

Medizin: Wird auf seine Rolle bei der Entwicklung neuer Therapeutika untersucht, die auf bestimmte biologische Signalwege abzielen.

Industrie: Wird bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 4-Morpholinochinazolin-6-carbaldehyd beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zur Modulation biologischer Signalwege führt. Beispielsweise sind Chinazolin-Derivate bekannt dafür, Tyrosinkinasen zu hemmen, die eine entscheidende Rolle bei der Zellsignaltransduktion und der Krebsentwicklung spielen .

Wirkmechanismus

The mechanism of action of 4-Morpholinoquinazoline-6-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Chinazolinon: Ein weiteres Chinazolin-Derivat mit einer Ketongruppe anstelle einer Aldehydgruppe.

2-Chinazolinon: Ein Strukturisomer mit der Ketongruppe an einer anderen Position.

Chinazolin-3-oxid: Ein Chinazolin-Derivat mit einem Sauerstoffatom an der dritten Position

Einzigartigkeit

4-Morpholinochinazolin-6-carbaldehyd ist aufgrund seiner spezifischen funktionellen Gruppen einzigartig, die vielfältige chemische Modifikationen und biologische Aktivitäten ermöglichen. Das Vorhandensein des Morpholinrings und der Aldehydgruppe bietet Möglichkeiten für weitere Derivatisierungen und die Erforschung seines therapeutischen Potenzials .

Eigenschaften

CAS-Nummer |

648449-17-6 |

|---|---|

Molekularformel |

C13H13N3O2 |

Molekulargewicht |

243.26 g/mol |

IUPAC-Name |

4-morpholin-4-ylquinazoline-6-carbaldehyde |

InChI |

InChI=1S/C13H13N3O2/c17-8-10-1-2-12-11(7-10)13(15-9-14-12)16-3-5-18-6-4-16/h1-2,7-9H,3-6H2 |

InChI-Schlüssel |

JTTYIRNYUCRXMC-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C2=NC=NC3=C2C=C(C=C3)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B11868072.png)

![7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11868097.png)

![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea](/img/structure/B11868137.png)